molecular formula C9H11IO B15127685 4-Methoxyphenethyl iodide CAS No. 38954-00-6

4-Methoxyphenethyl iodide

Cat. No.: B15127685
CAS No.: 38954-00-6
M. Wt: 262.09 g/mol
InChI Key: QOPVQNMKNZBTGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxyphenethyl iodide, also known as 1-(2-iodoethyl)-4-methoxybenzene, is an organic compound with the molecular formula C9H11IO. This compound is characterized by the presence of an iodine atom attached to an ethyl group, which is further connected to a methoxy-substituted benzene ring. It is primarily used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methoxyphenethyl iodide can be synthesized through several methods. One common approach involves the reaction of 4-methoxyphenethyl alcohol with hydriodic acid. The reaction typically involves refluxing the alcohol with 47% hydriodic acid, resulting in the substitution of the hydroxyl group with an iodine atom .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of high-purity reagents and controlled reaction conditions to ensure optimal yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 4-Methoxyphenethyl iodide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Formation of biaryl compounds.

    Oxidation Reactions: Formation of ketones or aldehydes.

    Reduction Reactions: Formation of alkanes or alcohols.

Scientific Research Applications

4-Methoxyphenethyl iodide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-methoxyphenethyl iodide largely depends on its application. In the context of perovskite solar cells, it functions as a passivation layer, improving the efficiency and stability of the cells by reducing interface defects and enhancing carrier transport . In organic synthesis, its reactivity is primarily due to the presence of the iodine atom, which can be readily substituted by other nucleophiles, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds.

Comparison with Similar Compounds

    4-Methoxyphenethylamine: Similar structure but with an amine group instead of an iodine atom.

    4-Methoxyphenethyl alcohol: Precursor in the synthesis of 4-methoxyphenethyl iodide.

    4-Fluorophenethyl iodide: Similar structure with a fluorine atom instead of a methoxy group.

Uniqueness: this compound is unique due to the presence of both the methoxy group and the iodine atom, which confer distinct reactivity and properties. The methoxy group enhances its solubility in organic solvents, while the iodine atom makes it a versatile intermediate for various substitution reactions.

Properties

IUPAC Name

1-(2-iodoethyl)-4-methoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11IO/c1-11-9-4-2-8(3-5-9)6-7-10/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOPVQNMKNZBTGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCI
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11IO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801301887
Record name 1-(2-Iodoethyl)-4-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801301887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.09 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38954-00-6
Record name 1-(2-Iodoethyl)-4-methoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38954-00-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Iodoethyl)-4-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801301887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.